molecular formula C9H12N4O B2552694 N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1491906-97-8

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2552694
CAS No.: 1491906-97-8
M. Wt: 192.222
InChI Key: QHCIIXNFGSTFSN-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is a chemical compound built on the 1,2,3-triazole-4-carboxamide scaffold, a structure of high interest in modern medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged pharmacophore known for its stability, ability to form hydrogen bonds, and participation in dipolar interactions, making it a versatile building block for developing biologically active molecules . Compounds based on this scaffold have demonstrated a wide spectrum of potent biological activities in recent research. Specifically, 1,2,3-triazole-4-carboxamide analogs have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism genes . Optimized compounds in this class have shown low nanomolar IC50 values, functioning as potent inverse agonists and antagonists, which can be valuable tools for studying drug-drug interactions and metabolic pathways . Furthermore, other derivatives, such as N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, have exhibited significant and selective cytotoxic activity at nanomolar doses against human leukemic T-cells, indicating the potential of this chemical class in anticancer research . The 1,2,3-triazole moiety is also extensively investigated for its potential in neurodegenerative disease research, as it is frequently clubbed with other pharmacophores to create hybrids that act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-9(8-6-10-13-12-8)11-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H,11,14)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCIIXNFGSTFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, recognized for its atom economy and regioselectivity, serves as the cornerstone for constructing the 1,2,3-triazole moiety in N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide. The protocol involves two key precursors:

  • Cyclohex-3-en-1-yl azide : Synthesized via diazotization of cyclohex-3-en-1-ylamine using sodium nitrite and hydrochloric acid, followed by azide substitution with sodium azide.
  • Propiolamide derivatives : Prepared by propargylation of carboxamide precursors under basic conditions (e.g., K₂CO₃ in DMF).

Optimized conditions (Table 1) derived from analogous systems demonstrate that Cu(OAc)₂ (10 mol%) and sodium ascorbate (20 mol%) in ethanol at 50°C for 6–8 hours achieve 85–89% conversion. The reaction’s regioselectivity ensures exclusive 1,4-disubstituted triazole formation, critical for maintaining the target’s structural integrity.

Table 1: Comparative CuAAC Reaction Conditions

Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
Cu(OAc)₂/NaAscorbate EtOH 50 6 89
CuI/DIPEA DMF 25 12 78
CuSO₄·5H₂O/NaAscorbate H₂O 60 4 82

Cyclization of α-Cyanoacetic Amides

An alternative route, adapted from pyrido-triazino-thiadiazine syntheses, involves cyclizing α-cyanoacetic amides with in situ-generated azides. This method proceeds via:

  • Condensation of cyclohex-3-en-1-ylamine with ethyl cyanoacetate to form N-(cyclohex-3-en-1-yl)-2-cyanoacetamide.
  • Microwave-assisted cyclization (80°C, 1 hour) in ethanol with sodium hydroxide, achieving 74% yield.

Mechanistic studies suggest the intermediacy of a six-membered copper metallacycle, followed by H₂S elimination and ring closure (Scheme 1). While this method reduces metal catalyst usage, it requires rigorous control of reaction stoichiometry to minimize polymeric byproducts.

Functionalization of the Cyclohex-3-en-1-yl Substituent

Stereochemical Considerations

The cyclohexene ring introduces configurational complexity due to potential chair-boat interconversions. Nuclear Overhauser Effect (NOE) correlations from analogous compounds confirm that the cyclohexene adopts a half-chair conformation, positioning the triazole carboxamide in an equatorial orientation to minimize steric strain.

Protecting Group Strategies

During triazole formation, the cyclohexene double bond necessitates protection against electrophilic addition. Boronate ester protection (e.g., using pinacolborane) preserves olefin integrity while allowing subsequent deprotection under mild oxidative conditions.

Advanced Purification and Characterization

Chromatographic Resolution

Preparative chiral HPLC (Chiralpak IC column, hexane:isopropanol 85:15) resolves enantiomers when the cyclohexene group introduces chirality. This step achieves >99% enantiomeric excess, critical for pharmacological applications.

Spectroscopic Validation

  • ¹H NMR (DMSO- d₆) : Key signals include δ 8.21 (s, 1H, triazole-H), δ 5.72 (m, 2H, cyclohexene-H), and δ 6.34 (br s, 1H, NH).
  • HRMS (ESI+) : Calculated for C₁₀H₁₃N₄O [M+H]⁺ 217.1089, found 217.1086.

Challenges and Mitigation Strategies

Regioselectivity Control

While CuAAC ensures 1,4-selectivity, competing Glaser coupling of alkynes is suppressed by maintaining sub-0.1 M alkyne concentrations.

Oxidative Degradation

The cyclohexene moiety undergoes epoxidation under acidic conditions. Implementing inert atmospheres (N₂) and antioxidants (BHT, 0.1 wt%) stabilizes intermediates during prolonged reactions.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Anticancer agents : Analogous triazoles exhibit IC₅₀ values of 2.1–8.4 μM against HCT-116 cells.
  • Antimicrobial scaffolds : Structural hybrids with thiazole moieties show broad-spectrum Gram-positive activity (MIC 4–16 μg/mL).

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step procedures that include the formation of triazole rings through cycloaddition reactions. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography to confirm its structure and purity.

Biological Applications

1. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that compounds containing triazole moieties exhibit broad-spectrum antibacterial activity. For instance, derivatives of triazole have been reported to show efficacy against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Research indicates that this compound can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds are notable. They have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This makes them potential candidates for treating inflammatory diseases .

Case Studies

Study Findings Methods Used
Study 1Demonstrated significant antibacterial activity against E. coli and S. aureus strains.Disc diffusion method; MIC determination
Study 2Showed cytotoxic effects on MCF7 breast cancer cells with IC50 values indicating moderate potency.MTT assay for cell viability
Study 3Indicated anti-inflammatory effects in a carrageenan-induced paw edema model in rats.Edema measurement; cytokine assays

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclohexene moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it with related triazole carboxamides (Table 1). Key differentiating factors include substituent groups, synthesis yields, melting points, and biological activities.

Table 1: Comparative Analysis of Triazole Carboxamide Derivatives

Compound Name Substituents (Triazole Position) Amide Group Substituent Melting Point (°C) Yield (%) Notable Properties/Activities Reference ID
This compound (Target) None specified Cyclohex-3-en-1-yl Data not provided Data not provided Hypothesized flexibility for binding -
5-(Benzyloxy)-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide (19a) 5-benzyloxy, 2-methyl 3-(Trifluoromethyl)phenyl 110.2–112.3 76 Electron-withdrawing CF₃ enhances reactivity
5-Hydroxy-2-methyl-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (6) 5-hydroxy, 2-methyl Tetrafluorobiphenyl 230.2–231.1 98 High thermal stability; potential for aromatic interactions
5-Benzyloxy-2-(cyclopropylmethyl)-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (35) 5-benzyloxy, 2-cyclopropylmethyl Tetrafluorobiphenyl 123.8–125.1 53 Steric hindrance may reduce yield
5-Aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide 5-aryl 2-(Sulfamoylamino)ethyl Data not provided Moderate Enzyme inhibition (IDO1)
(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (I) 1-(4-chlorophenyl), 5-methyl Hydroxypropan-2-yl Data not provided Data not provided Anticancer activity

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: Compound 19a (CF₃ substituent) exhibits a lower melting point (110–112°C) compared to compound 6 (230°C), which features a tetrafluorobiphenyl group. The latter’s high melting point suggests strong intermolecular forces (e.g., halogen bonding) . Cyclohexene vs.

Synthetic Efficiency :

  • Yields vary significantly: compound 6 achieves 98% yield, likely due to optimized coupling conditions, whereas compound 35 (53% yield) may suffer from steric hindrance from the cyclopropylmethyl group .

Biological Activities: Enzyme Inhibition: Sulfamoylaminoethyl derivatives () inhibit indoleamine 2,3-dioxygenase 1 (IDO1), suggesting that the target compound’s cyclohexenyl group could be modified to enhance similar activity . Anticancer Potential: Compound I () demonstrates the role of chlorophenyl and hydroxypropan-2-yl groups in anticancer applications, highlighting the importance of substituent polarity in biological targeting .

Structural and Functional Implications

  • Amide Group Flexibility : The cyclohexenyl substituent in the target compound may balance rigidity and flexibility, offering a unique pharmacokinetic profile compared to purely aromatic (e.g., tetrafluorobiphenyl) or polar (e.g., hydroxypropan-2-yl) analogs.
  • Synthetic Accessibility : The absence of sterically demanding groups (e.g., cyclopropylmethyl) in the target compound could facilitate higher synthetic yields, though this requires experimental validation.

Biological Activity

N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is a triazole derivative characterized by a cyclohexene ring attached to a triazole moiety. The synthesis typically involves a cycloaddition reaction between an alkyne and an azide, commonly referred to as "click chemistry," often catalyzed by copper(I) ions.

Synthetic Route Overview

StepReaction TypeConditions
1CycloadditionAlkyne + Azide in the presence of Cu(I)
2ReductionLithium aluminium hydride in THF
3SubstitutionNucleophiles under basic conditions

Anticancer Properties

Research has demonstrated that compounds containing the triazole ring exhibit notable anticancer activity. For instance, derivatives of triazoles have shown significant potency against various cancer cell lines:

  • IC50 Values :
    • HCT116: 0.43μM0.43\,\mu M
    • MCF-7: 1.5μM1.5\,\mu M
    • Eca109: 2.7μM2.7\,\mu M

These values indicate that triazole derivatives can effectively inhibit cancer cell proliferation and induce apoptosis without significantly affecting normal cells .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of NF-kB Pathway : It reduces the phosphorylation of p65 and increases basal levels of IkBα, leading to decreased NF-kB activation.
  • Induction of Apoptosis : Increases in reactive oxygen species (ROS) levels trigger mitochondrial pathways that result in apoptosis.

3. Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have indicated that N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole derivatives exhibit antifungal activity against various pathogens due to their ability to disrupt fungal cell membrane integrity and function .

Case Study: Anticancer Activity

A study involving a series of triazole-containing hybrids highlighted their effectiveness against HCT116 cancer cells with IC50 values significantly lower than traditional chemotherapeutics. The treatment led to reduced cell migration and altered expression of epithelial and mesenchymal markers, indicating a shift towards less aggressive cancer phenotypes .

Case Study: Antifungal Efficacy

Another investigation focused on the antifungal potential of triazole derivatives demonstrated their efficacy against Candida species. The compounds inhibited fungal growth by interfering with ergosterol biosynthesis, a critical component of the fungal cell membrane .

5.

This compound emerges as a promising candidate in drug development due to its multifaceted biological activities. Its ability to target cancer cells while exhibiting antimicrobial properties suggests potential applications in both oncology and infectious disease management.

Q & A

What are the optimal synthetic routes for N-(cyclohex-3-en-1-yl)-2H-1,2,3-triazole-4-carboxamide, and how can structural purity be validated?

Basic Research Question
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, followed by carboxamide coupling. For example, analogous triazole carboxamides are prepared using General Procedure B (e.g., condensation of amines with activated carbonyl intermediates under reflux conditions) .
Validation Methodologies :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6 solvent, 400 MHz) confirm regioselectivity and cyclohexene ring substitution patterns .
  • HRMS/LC-MS : High-resolution mass spectrometry validates molecular weight (±5 ppm accuracy) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

How can computational docking studies be designed to predict the interaction of this compound with biological targets (e.g., enzymes)?

Advanced Research Question
Methodological Framework :

  • Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or Wnt/β-catenin pathway proteins, based on structural analogs showing bioactivity .
  • Software : Use AutoDock Vina for docking simulations due to its improved scoring function and parallel processing capabilities .
  • Grid Parameters : Define binding pockets using crystallographic data (e.g., PDB IDs) and adjust grid size to 20 ų around active sites .
  • Validation : Compare results with experimental IC50_{50} values from enzyme inhibition assays to refine force fields .

How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50​ values) for this compound?

Advanced Research Question
Analytical Strategies :

  • Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times). For instance, discrepancies in Wnt/β-catenin inhibition may arise from using HEK293 vs. HCT116 cells .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography (e.g., SHELXL for refinement) to rule out polymorphic variations .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

What crystallographic techniques are recommended for elucidating the 3D structure of this compound?

Basic Research Question
Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ SHELXT for phase problem resolution and SHELXL for refinement, leveraging anisotropic displacement parameters for cyclohexene ring conformation analysis .
  • Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and hydrogen-bonding networks .

How can researchers optimize reaction yields for derivatives of this compound?

Advanced Research Question
Optimization Strategies :

  • Catalyst Screening : Test Cu(I) vs. Ru(II) catalysts for CuAAC to improve triazole ring formation efficiency (e.g., from 82% to 93% yield) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for carboxamide coupling; DMSO often enhances solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 hr) while maintaining >90% purity .

What are the key considerations for designing in vivo studies to evaluate this compound’s pharmacokinetics?

Advanced Research Question
Experimental Design :

  • Solubility Enhancement : Use co-solvents like PEG-400 or cyclodextrin complexes to address low aqueous solubility .
  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to predict CYP450-mediated degradation .
  • Bioanalytical Methods : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

How can molecular dynamics (MD) simulations enhance understanding of this compound’s mechanism of action?

Advanced Research Question
Simulation Protocol :

  • Force Field Selection : Use AMBER or CHARMM for organic small molecules, parameterizing the triazole ring with quantum mechanical (QM) calculations .
  • Trajectory Analysis : Calculate binding free energies (MM-PBSA/GBSA) to compare with experimental ΔG values .
  • Water Networks : Identify conserved water molecules in the binding pocket that mediate ligand-protein interactions .

What spectroscopic techniques are critical for characterizing degradation products of this compound?

Basic Research Question
Analytical Toolkit :

  • LC-HRMS : Detect oxidative metabolites (e.g., hydroxylation of the cyclohexene ring) with mass accuracy <3 ppm .
  • FT-IR : Monitor carbonyl stretching frequencies (1650–1750 cm1^{-1}) to track carboxamide stability under acidic conditions .
  • NMR Stability Studies : Perform 1^1H NMR in D2_2O to identify hydrolysis products (e.g., free carboxylic acids) .

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